N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-phenethyloxalamide
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Overview
Description
“N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-phenethyloxalamide” is a chemical compound with the molecular formula C18H20N4O4S1. It is not intended for human or veterinary use and is used for research purposes1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, related compounds such as “4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide” are available for purchase from chemical suppliers2. The buyer assumes responsibility to confirm product identity and/or purity2.Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom1. The molecular weight is 388.441.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. However, related compounds are available for research purposes234.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly stated in the search results. However, its molecular weight is 388.441, and it is available for research purposes1.Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research on compounds related to the structure of interest often focuses on synthetic methodologies and chemical transformations. For example, the synthesis of 1,4- and 1,5-benzodiazepines using o-phenylenediamine highlights systematic synthetic strategies for developing biologically active moieties (Teli et al., 2023). Additionally, the preparation and investigation of 1,4-dihydropyridines underline the significance of these nitrogen-containing heterocycles in drug research due to their biological applications, showcasing efficient and environmentally benign synthesis via atom economy reactions (Sohal, 2021).
Biological Activities
The pharmacological potential of structurally related compounds has been a significant research focus. For instance, studies on 1,5-benzothiazepines reveal their importance due to diverse bioactivities, such as coronary vasodilatory, tranquilizer, antidepressant, and antihypertensive effects (Dighe et al., 2015). Moreover, the exploration of 1,2-benzoxathiin-4(3H)-one 2,2-dioxides demonstrates the synthetic and pharmacological potential of sultone derivatives, emphasizing their role in developing new molecular systems with attractive pharmacological properties (Hryhoriv et al., 2021).
Safety And Hazards
The safety and hazards associated with this compound are not detailed in the search results. It is intended for research use only, and users should handle it with appropriate safety measures1.
Future Directions
This compound has promising applications in scientific research due to its unique structure5. It allows for diverse experimentation, offering potential breakthroughs in various fields5.
properties
IUPAC Name |
N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c24-19(21-13-12-16-6-2-1-3-7-16)20(25)22-17-8-10-18(11-9-17)23-14-4-5-15-28(23,26)27/h1-3,6-11H,4-5,12-15H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OREPUBRHKCCGEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-phenethyloxalamide |
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